Ethyl 1,1,2,2-tetrafluoroethyl ether
Overview
Description
Ethyl 1,1,2,2-tetrafluoroethyl ether is a chemical compound that has been studied for its unique properties and potential applications. The compound is a type of ether, which is an organic molecule containing an oxygen atom connected to two alkyl or aryl groups. In this case, the ether is fluorinated, meaning that hydrogen atoms have been replaced by fluorine atoms, which can significantly alter the chemical and physical properties of the molecule.
Synthesis Analysis
The synthesis of ethyl 1,1,2,2-tetrafluoroethyl ether has been explored using different fluorinating agents. One method involves the fluorination of diethyl ether with cobalt (III) fluoride (CoF3), which yields a mixture of fluorinated ethers, including the desired tetrafluoroethyl ether . Another approach uses potassium tetrafluorocobaltate (III) at elevated temperatures to produce ethyl 1,2,2-trifluoroethyl ether, which can further react to form the tetrafluoroethyl ether . These methods demonstrate the feasibility of synthesizing the compound through direct fluorination techniques.
Molecular Structure Analysis
Although the provided papers do not directly discuss the molecular structure of ethyl 1,1,2,2-tetrafluoroethyl ether, the structure of related ethers has been investigated. For example, the structure of a complex formed by tetraethylene glycol diethyl ether with mercuric chloride has been studied using X-ray diffraction, revealing insights into the conformation of ether molecules . Such studies can provide a basis for understanding the structural aspects of fluorinated ethers, including ethyl 1,1,2,2-tetrafluoroethyl ether.
Chemical Reactions Analysis
The chemical reactions of fluorinated ethers can be quite diverse. For instance, the dehydrofluorination of bis(1,2,2-trifluoroethyl) ether produces a mixture of difluorovinyl ethers . Similarly, the dehydrofluorination of ethyl 1,1,2,2-tetrafluoroethyl ether yields tetrafluoroethyl difluorovinyl ether . These reactions are important for understanding the reactivity of fluorinated ethers and their potential to form other valuable compounds.
Physical and Chemical Properties Analysis
Fluorinated ethers, such as ethyl 1,1,2,2-tetrafluoroethyl ether, are expected to exhibit unique physical and chemical properties due to the presence of fluorine atoms. Fluorine is highly electronegative, which can affect the polarity, boiling point, and solubility of the ether. The thermal stability and energetic performance of related fluorinated ethers have been studied, showing good thermal stability and high densities, which may suggest similar properties for ethyl 1,1,2,2-tetrafluoroethyl ether . The sensitivity of these materials to destructive stimuli has also been assessed, indicating their potential use in energetic applications .
Scientific Research Applications
Application in Lithium/Sulfur Batteries
Ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE) has been explored as an electrolyte solvent in lithium/sulfur batteries. Research by Lu et al. (2015) demonstrates that ETFE enhances the stability of the electrolyte/anode interface and improves electrochemical performances, including cycling, rate, and self-discharging. The presence of ETFE in the electrolyte was found to modify the surface composition and structure of metallic lithium, forming a protective film and reducing the dissolution of polysulfides.
Role in Rechargeable Li-S Batteries
ETFE has been incorporated in novel electrolytes for rechargeable lithiumsulfur batteries. A study by Lu et al. (2021) found that the addition of ETFE to the electrolyte significantly impacts ionic conduction and reduces polysulfide solubility. This leads to increased reversible capacity, improved cycle stability, and enhanced rate capability. ETF
E's synergistic function with other additives like LiFSI results in a modified and stabilized lithium surface, which is crucial for the overall performance of the battery.
Application in Gas Separation Membranes
ETFE has also found application in gas transport and separation technologies. Rabiee et al. (2015) investigated poly(ether-b-amide6)/[Emim][BF4] gel membranes for CO2/light gases separation, where ETFE demonstrated significant improvements in gas permeation, particularly CO2, and enhanced ideal selectivity due to its high solubility selectivity.
Use in Fluorination Reactions
ETFE has been identified as a selective fluoride donor in halogen-exchange reactions. Rozov et al. (1998) found that ethyl 1,1,2,2-tetrafluoroethylether is effective in treatment with antimony pentachloride, resulting in monofluorinated products. This highlights its potential in synthetic chemistry for specific fluorination processes.
Safety And Hazards
Future Directions
Ethyl 1,1,2,2-tetrafluoroethyl ether is a highly effective additive in lithium-ion batteries and sodium-ion batteries for improving battery performance, increasing safety, and reducing flammability . It is a versatile co-solvent with high miscibility, which allows it to be blended with other solvents to achieve high ionic conductivities . Therefore, it has great potential in the development of next-generation high-energy electrochemical storage technologies .
properties
IUPAC Name |
1-ethoxy-1,1,2,2-tetrafluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F4O/c1-2-9-4(7,8)3(5)6/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRLMDFVVMYNFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075249 | |
Record name | Ethoxy-1,1,2,2-tetrafluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,1,2,2-tetrafluoroethyl ether | |
CAS RN |
512-51-6 | |
Record name | 1-Ethoxy-1,1,2,2-tetrafluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane, 1-ethoxy-1,1,2,2-tetrafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethoxy-1,1,2,2-tetrafluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethoxy-1,1,2,2-tetrafluoroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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